3(2H)-Benzofuranone, 7-(trifluoromethoxy)-
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Overview
Description
3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is a chemical compound characterized by the presence of a benzofuranone core with a trifluoromethoxy group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature. This method yields the desired furanone in moderate-to-good yields . Another approach involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide (CuI) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuranone core or the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydrobenzofuranones.
Substitution: Substituted benzofuranones with various functional groups.
Scientific Research Applications
3(2H)-Benzofuranone, 7-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The benzofuranone core can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
3(2H)-Furanone: Shares the furanone core but lacks the trifluoromethoxy group.
Trifluoromethoxybenzene: Contains the trifluoromethoxy group but lacks the furanone core.
Benzofuranone Derivatives: Various derivatives with different substituents at the 7th position.
Uniqueness: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is unique due to the combination of the benzofuranone core and the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H5F3O3 |
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Molecular Weight |
218.13 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3H,4H2 |
InChI Key |
SFCXGNINZWBEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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